molecular formula C15H21Cl2NO2 B3100022 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran CAS No. 135936-08-2

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran

Cat. No.: B3100022
CAS No.: 135936-08-2
M. Wt: 318.2 g/mol
InChI Key: SGVWGQRMFAWWKV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 3,4-dichlorophenyl group (aromatic ring with two chlorine substituents).
  • A tetrahydropyran (oxane) ring fused to an aminobutyl chain.
  • Potential applications in medicinal chemistry (e.g., as a CNS-targeting agent due to the combination of lipophilic and polar groups).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-(oxan-2-yloxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c16-13-5-4-11(9-14(13)17)12(10-18)6-8-20-15-3-1-2-7-19-15/h4-5,9,12,15H,1-3,6-8,10,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVWGQRMFAWWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC(CN)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. Common reagents used in these reactions include dichlorophenyl isocyanate and various catalysts to facilitate the formation of the aminobutyl and tetrahydropyran structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetical comparisons (based on structural analogs in and ):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Potential Applications
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran Tetrahydropyran + aminobutyl chain Dichlorophenyl, amine, ether Hypothetical: Neurotransmitter modulation
Example 68 (EP 4 374 877 A2) Pyrrolo-pyridazine Trifluoromethyl, cyanopyridinyl Kinase inhibition (implied)
Reference Example 5 (EP 4 374 877 A2) Pyrrolo-pyridazine + iodophenyl Difluoro, iodo, methylpropyl ester Intermediate for drug synthesis

Key Observations:

Structural Complexity : The target compound lacks the fused heterocyclic systems seen in Example 68 (pyrrolo-pyridazine) but shares halogenated aromatic motifs (e.g., dichlorophenyl vs. trifluoromethyl/iodophenyl in –2).

The tetrahydropyran ring may improve metabolic stability compared to simpler ethers or esters.

Synthetic Challenges: The aminobutyl chain in the target compound likely requires multi-step alkylation/amination, whereas –2 use coupling reactions (e.g., carboxamide formation ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran
Reactant of Route 2
Reactant of Route 2
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran

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